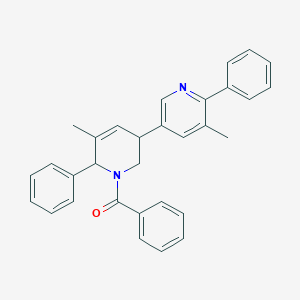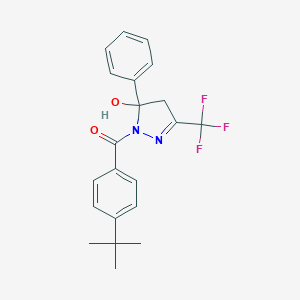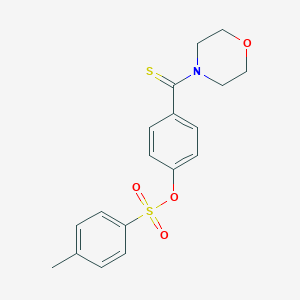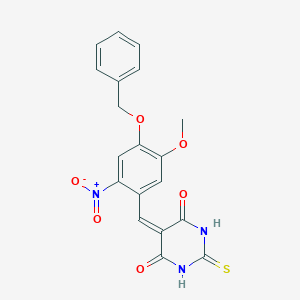
1-BENZOYL-5,5'-DIMETHYL-6,6'-DIPHENYL-3,6-DIHYDRO-2H-3,3'-BIPYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring multiple aromatic rings and a bipyridine core, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Bipyridine Core: This step often involves the coupling of two pyridine rings through a suitable linker.
Introduction of Substituents: The dimethyl and diphenyl groups are introduced through substitution reactions, often using reagents like methyl iodide and phenylboronic acid.
Final Assembly: The phenylmethanone group is attached through a condensation reaction, using reagents such as benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
(5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methyl iodide, phenylboronic acid, benzoyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of bipyridine compounds are explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Mecanismo De Acción
The mechanism of action of (5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The compound’s aromatic rings allow it to engage in π-π interactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl substituents.
Phenylpyridine: A related compound with a single pyridine ring and a phenyl group.
Uniqueness
(5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone is unique due to its complex structure, which combines multiple aromatic rings and a bipyridine core. This complexity enhances its ability to interact with various molecular targets, making it valuable in diverse scientific applications.
Propiedades
Fórmula molecular |
C31H28N2O |
|---|---|
Peso molecular |
444.6g/mol |
Nombre IUPAC |
[5-methyl-3-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C31H28N2O/c1-22-18-27(20-32-29(22)24-12-6-3-7-13-24)28-19-23(2)30(25-14-8-4-9-15-25)33(21-28)31(34)26-16-10-5-11-17-26/h3-20,28,30H,21H2,1-2H3 |
Clave InChI |
MVBXUYKCAZPUFX-UHFFFAOYSA-N |
SMILES |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CN=C(C(=C4)C)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CN=C(C(=C4)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE](/img/structure/B415150.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415153.png)

![ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415155.png)
![ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415156.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415159.png)

![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415162.png)

